molecular formula C3H7NO2S B12356301 Prop-1-ene-2-sulfonamide

Prop-1-ene-2-sulfonamide

Cat. No.: B12356301
M. Wt: 121.16 g/mol
InChI Key: JHHIBGYNKSWPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-1-ene-2-sulfonamide is an organic compound with the molecular formula C3H7NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-ene-2-sulfonamide can be synthesized through the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The typical reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

IUPAC Name

prop-1-ene-2-sulfonamide

InChI

InChI=1S/C3H7NO2S/c1-3(2)7(4,5)6/h1H2,2H3,(H2,4,5,6)

InChI Key

JHHIBGYNKSWPMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.